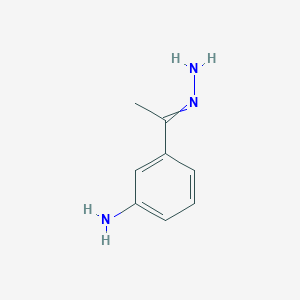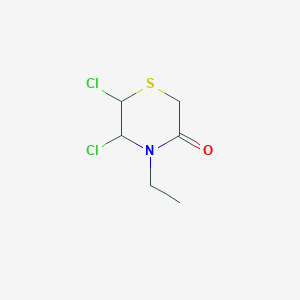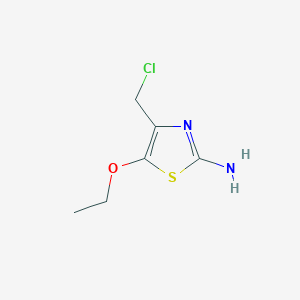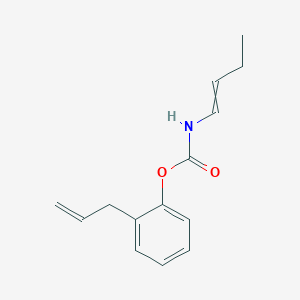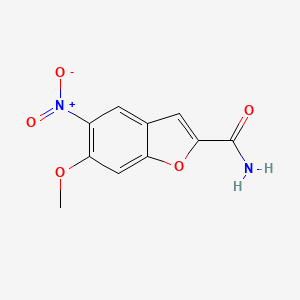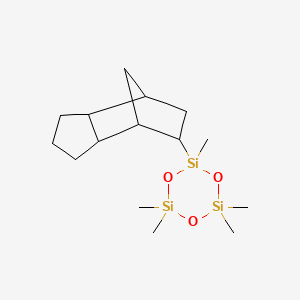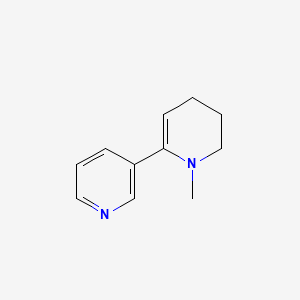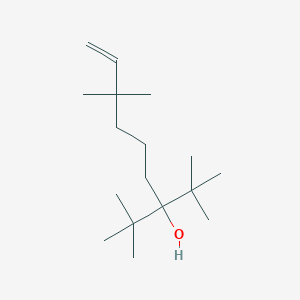
3-Tert-butyl-2,2,7,7-tetramethylnon-8-EN-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyl-2,2,7,7-tetramethylnon-8-EN-3-OL is an organic compound characterized by its unique structure, which includes a tert-butyl group and multiple methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-2,2,7,7-tetramethylnon-8-EN-3-OL typically involves the use of tert-butyl and methyl groups in a controlled reaction environment. One common method involves the reaction of tert-butyl bromide with a suitable precursor in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Catalysts such as palladium or platinum may be employed to enhance reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-Tert-butyl-2,2,7,7-tetramethylnon-8-EN-3-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Bromine, chlorine
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
3-Tert-butyl-2,2,7,7-tetramethylnon-8-EN-3-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-Tert-butyl-2,2,7,7-tetramethylnon-8-EN-3-OL exerts its effects involves interactions with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. Its unique structure allows it to bind to specific sites on target molecules, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3-Tetramethylbutane: Another highly branched hydrocarbon with similar structural features.
2,2,4-Trimethylpentane: Known for its use as an octane booster in gasoline.
2,3,3-Trimethylpentane: Shares structural similarities but differs in the position of methyl groups.
Uniqueness
3-Tert-butyl-2,2,7,7-tetramethylnon-8-EN-3-OL stands out due to its specific arrangement of tert-butyl and methyl groups, which confer unique chemical and physical properties. This makes it valuable in specialized applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
88295-73-2 |
|---|---|
Fórmula molecular |
C17H34O |
Peso molecular |
254.5 g/mol |
Nombre IUPAC |
3-tert-butyl-2,2,7,7-tetramethylnon-8-en-3-ol |
InChI |
InChI=1S/C17H34O/c1-10-16(8,9)12-11-13-17(18,14(2,3)4)15(5,6)7/h10,18H,1,11-13H2,2-9H3 |
Clave InChI |
IZDWQRUILGBESL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(CCCC(C)(C)C=C)(C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Benzenesulfonyl)-1H-indol-2-yl][2-(hydroxymethyl)-5-nitrophenyl]methanone](/img/structure/B14391185.png)
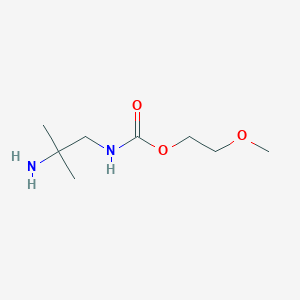
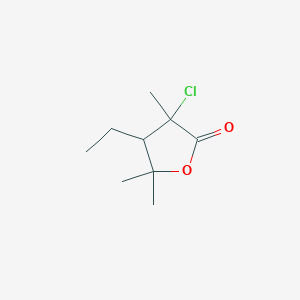
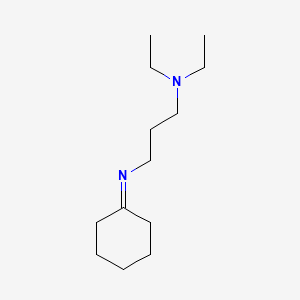

![1H-Inden-1-one, 2-[(dimethylamino)methyl]-2,3,4,5,6,7-hexahydro-](/img/structure/B14391213.png)
